

Temsirolimus dosing schedule for renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Temsirolimus

CAS No.: 162635-04-3

Cat. No.: S548071

Get Quote

Temsirolimus (Torisel) Clinical Protocol Summary

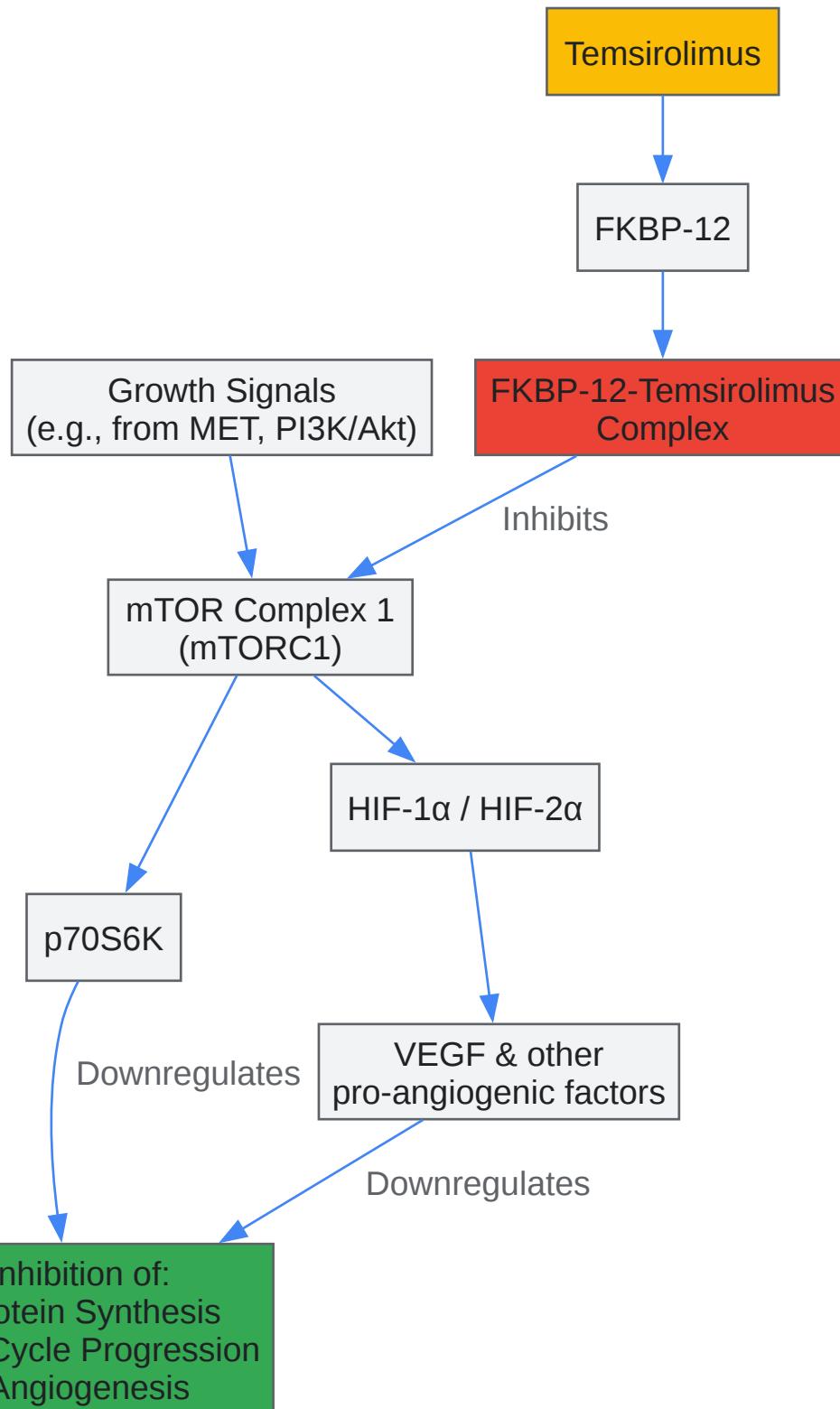
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR) kinase and is specifically indicated for the treatment of advanced renal cell carcinoma (RCC) [1] [2] [3]. The following application notes detail the essential information for the clinical use and experimental investigation of this agent.

Mechanism of Action & Pharmacokinetics

Temsirolimus is a derivative of sirolimus and functions as a cytotoxic drug [4] [3]. It binds to an intracellular protein, FKBP-12, and this protein-drug complex inhibits the activity of mTOR kinase [1] [3]. mTOR is a central component of intracellular signaling pathways that regulate cell growth, proliferation, angiogenesis, and metabolism [1]. Inhibition of mTOR disrupts the translation of key mRNAs for proteins such as HIF-1 α and VEGF, which are critically involved in tumor progression [1] [3] [5].

The metabolism of **temsirolimus** is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, producing sirolimus as its major and equally active metabolite [3]. This is a critical consideration for drug-drug interactions.

mTOR Inhibition by Temsirolimus



Click to download full resolution via product page

Clinical Dosing & Administration

The established regimen for advanced RCC is a fixed dose, not adjusted by body surface area [1] [2] [6].

- **Standard Dose:** 25 mg administered as an intravenous infusion over **30-60 minutes, once weekly** [2] [6] [7].
- **Treatment Duration:** Therapy is continued until disease progression or unacceptable toxicity occurs [4] [7].
- **Premedication:** To minimize the risk of hypersensitivity reactions, administer an intravenous antihistamine (e.g., diphenhydramine 25-50 mg) approximately 30 minutes before each infusion [2] [7].

Preparation & Dilution Protocol

Temsirolimus requires a specific two-step dilution process to avoid precipitation of the active agent [4] [7]. The vial must be protected from light throughout.

Step	Procedure	Resulting Concentration & Stability
1	Mix 1.8 mL of supplied diluent with the 25 mg/mL Temsirolimus vial. Invert to mix [4].	10 mg/mL ; stable for up to 24 hours below 25°C [4].
2	Withdraw required dose (e.g., 2.5 mL for 25 mg) and inject into a 250 mL bag of 0.9% Sodium Chloride Injection. Mix by inversion; avoid shaking [4].	Final admixture for infusion; must be used within 6 hours [4].

Administration Materials: To minimize patient exposure to the plasticizer DEHP, which can be leached by polysorbate 80 in the formulation, the final admixture should be stored in non-PVC containers (glass, polypropylene, polyolefin) and administered through non-PVC, polyethylene-lined administration sets with an in-line polyethersulfone filter (pore size \leq 5 microns) [4].

Dose Modification Guidelines

Dose adjustments are necessary for hepatic impairment, concomitant drug therapy, and specific toxicities.

Hepatic Impairment & Drug Interactions

The following adjustments are based on pharmacokinetic studies and official prescribing information [4] [2] [6].

Condition	Recommended Dose Adjustment
Mild Hepatic Impairment (Bilirubin $>1-1.5 \times \text{ULN}$ or AST $>\text{ULN}$ but bilirubin $\leq \text{ULN}$) Reduce dose to 15 mg/week [2] [6]. Moderate to Severe Hepatic Impairment (Bilirubin $>1.5 \times \text{ULN}$) Contraindicated [2]. Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir). Avoid combination. Reduce dose to 12.5 mg/week . After discontinuation, allow a 1-week washout before returning to original dose [4] [2] [6]. Concomitant Strong CYP3A4 Inducers (e.g., dexamethasone, carbamazepine, rifampin). Avoid combination. Increase dose to 50 mg/week . Reduce to original dose after the inducer is discontinued [4] [2] [6].	

Management of Adverse Reactions

For management of toxicities, the following protocol is recommended [6] [7]:

- **Interrupt therapy** for an absolute neutrophil count (ANC) $<1,000/\text{mm}^3$, platelet count $<75,000/\text{mm}^3$, or Grade 3 or greater adverse events as per NCI CTCAE.
- Once the toxicity resolves to Grade 2 or less, **restart therapy at a reduced dose** of 5 mg less than the previous weekly dose. The dose should **not be reduced below 15 mg per week** [6].

Clinical Evidence & Special Populations

- **Efficacy in Poor-Prognosis RCC:** A pivotal Phase III trial (ARCC Trial) in treatment-naive patients with poor-prognosis advanced RCC demonstrated that **temsirolimus** (25 mg weekly) significantly improved median overall survival compared to interferon-alfa (10.9 months vs. 7.3 months) [1]. **Temsirolimus** is therefore considered a first-line option for this patient subgroup [1].
- **Use in Renal Impairment:** No dosage adjustment is required for patients with renal impairment [7]. A pharmacokinetic study found no significant differences in **temsirolimus** or sirolimus levels between patients with RCC not on dialysis and those receiving hemodialysis [8].
- **Exploratory Use in Rare Subtypes:** Case reports, such as one involving a patient with Xp11.2 translocation RCC, have shown promising but temporary clinical and radiological responses to **temsirolimus**, highlighting its potential biological activity beyond clear-cell carcinoma [5].

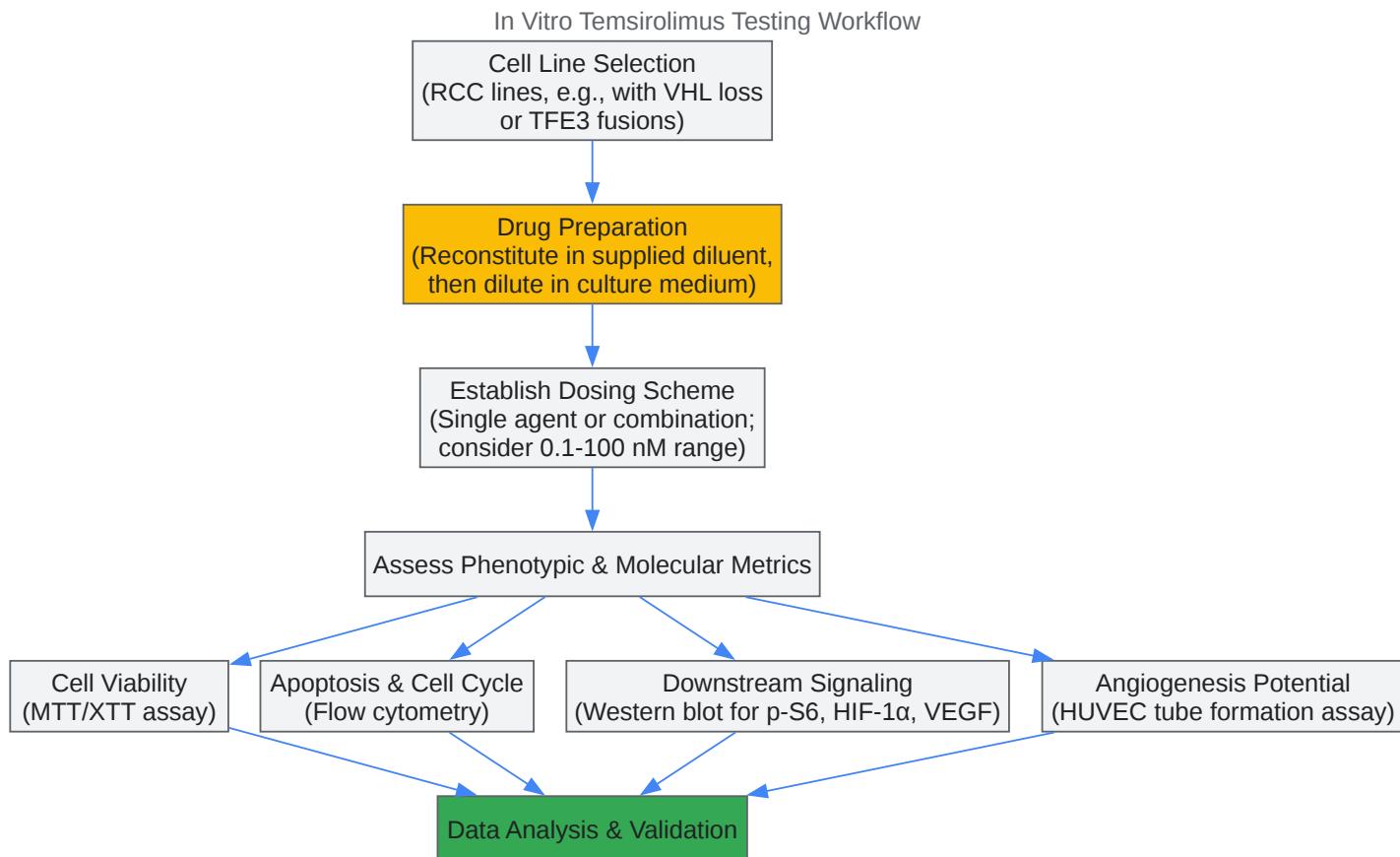
Critical Warnings & Monitoring Requirements

Temsirolimus is associated with several serious and common adverse effects that require vigilant monitoring [2] [7].

Category	Specific Risks	Recommended Monitoring
Serious Warnings	Hypersensitivity/Infusion reactions, Interstitial Lung Disease (ILD), Bowel Perforation, Renal Failure, Severe Infections [2].	Monitor during infusion. Assess for new/worsening respiratory symptoms. Evaluate fever, abdominal pain, or acute abdomen promptly [2] [7].
Common Laboratory Abnormalities (Incidence ≥30%)	Hyperglycemia, Hyperlipidemia/Hypertriglyceridemia, Anemia, Elevated Alkaline Phosphatase, Elevated Serum Creatinine, Lymphopenia, Hypophosphatemia, Thrombocytopenia, Elevated AST, Leukopenia [2] [9].	Check fasting serum glucose, lipid profile, CBC, and comprehensive metabolic panel before starting and periodically during treatment [7].
Common Adverse Reactions (Incidence ≥30%)	Rash, Asthenia, Mucositis, Nausea, Edema, Anorexia [2].	Provide proactive supportive care.

Experimental Workflow for In Vitro Studies

For researchers investigating **temsirolimus** in laboratory models, the following workflow outlines key experimental considerations based on its clinical and pharmacological profile.



Click to download full resolution via product page

Conclusion

Temsirolimus remains a validated mTOR inhibitor for the treatment of advanced renal cell carcinoma, particularly in patients with poor prognostic features. Its clinical application demands strict adherence to the 25 mg weekly dosing schedule, a meticulous two-step preparation protocol, and proactive management of

metabolic, hepatic, and pulmonary toxicities. For research purposes, its mechanism provides a robust tool for probing the PI3K/Akt/mTOR pathway in renal oncogenesis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Clinical experience with temsirolimus in the treatment of ... [pmc.ncbi.nlm.nih.gov]
2. TORISEL- temsirolimus kit - DailyMed - NIH [dailymed.nlm.nih.gov]
3. Temsirolimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Torisel Dosage Guide [drugs.com]
5. Temsirolimus in the treatment of renal cell carcinoma ... [pmc.ncbi.nlm.nih.gov]
6. Torisel (temsirolimus) dosing, indications, interactions, ... [reference.medscape.com]
7. Temsirolimus: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]
8. Comparison of temsirolimus pharmacokinetics in patients ... [pubmed.ncbi.nlm.nih.gov]
9. Temsirolimus (Torisel) for Kidney Cancer [chemoexperts.com]

To cite this document: Smolecule. [Temsirolimus dosing schedule for renal cell carcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548071#temsirolimus-dosing-schedule-for-renal-cell-carcinoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com